molecular formula C4H10N2O2 B7818630 N'-hydroxy-3-methoxypropanimidamide

N'-hydroxy-3-methoxypropanimidamide

Cat. No.: B7818630
M. Wt: 118.13 g/mol
InChI Key: ORONPIWHCJVHPQ-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-methoxypropanimidamide is a hydroxamic acid derivative characterized by a propanimidamide backbone with a methoxy group at the third carbon and a hydroxylamine substituent at the N' position. Its molecular formula is C₄H₁₀N₂O₂ (base compound), and its hydrochloride form has the formula C₄H₁₁ClN₂O₂ (molecular weight: 154.59) . The compound is commercially available as a research chemical (CAS: 77072-12-9) and in hydrochloride form (CAS: 67015-15-0), which is used industrially as a pesticide intermediate .

Key structural features include:

  • Hydroxyamidine group: Enhances metal-chelating properties, similar to hydroxamic acids .
  • Methoxy substituent: Introduces steric and electronic effects, influencing solubility and reactivity.

Properties

IUPAC Name

N'-hydroxy-3-methoxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-8-3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORONPIWHCJVHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77072-12-9
Record name (1E)-N'-Hydroxy-3-methoxypropanimidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methoxypropanimidamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications

N'-Hydroxy-3-methoxypropanimidamide has several notable applications in scientific research:

Organic Synthesis

  • Building Block: It serves as a versatile building block in organic synthesis, allowing for the formation of more complex molecules.
  • Reagent: The compound can act as a reagent in various organic reactions, including nucleophilic substitutions and condensation reactions.
  • Enzyme Inhibition: Studies have indicated that this compound may inhibit specific enzymes, making it a candidate for further research in drug development.
  • Antimicrobial Properties: Preliminary research suggests potential antimicrobial activity, warranting investigation into its use as an antimicrobial agent.

Medicinal Chemistry

  • Therapeutic Applications: Ongoing research is exploring its potential therapeutic applications, particularly in treating neurological disorders and other conditions where enzyme inhibition is beneficial.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisUsed as a building block and reagent for complex molecule synthesis
Biological ActivityPotential enzyme inhibitor; studied for antimicrobial properties
Medicinal ChemistryInvestigated for therapeutic applications in neurological disorders

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound on specific targets involved in metabolic pathways. The results indicated significant inhibition rates, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of the compound demonstrated effectiveness against various bacterial strains. The study highlighted its potential application as an alternative antimicrobial agent in pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methoxypropanimidamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Positional Isomers: Methoxy Substitution Patterns

Compound Molecular Formula CAS Number Key Differences Applications
N'-Hydroxy-3-methoxypropanimidamide C₄H₁₀N₂O₂ 77072-12-9 Methoxy at C3; linear aliphatic chain Research, agrochemicals
N'-Hydroxy-2-methoxypropanimidamide C₄H₁₀N₂O₂ 35613-84-4 Methoxy at C2; increased steric hindrance Not specified
N'-Hydroxy-4-methoxybutanimidamide C₅H₁₂N₂O₂ Not available Extended carbon chain (C4); methoxy at C4 Potential chelating agents

Impact of Methoxy Position :

  • C3 vs.
  • Solubility : Longer carbon chains (e.g., C4 in butanimidamide) decrease aqueous solubility but improve lipid membrane penetration .

Functional Group Variations

Compound Functional Group Molecular Weight Key Properties
This compound Hydroxyamidine + methoxy 154.59 Chelates transition metals (e.g., Fe³⁺)
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Hydroxamic acid + aryl chloride 244.70 Enhanced antioxidant activity
N'-Hydroxy-2-methylpropanimidamide Hydroxyamidine + methyl 117.13 Lower polarity; increased volatility

Key Observations :

  • Hydroxyamidine vs. Hydroxamic Acid : Hydroxyamidines exhibit stronger nucleophilic character due to the amidine group, making them more reactive in metal coordination than hydroxamic acids .
  • Aryl vs. Aliphatic Substituents : Aryl-containing analogs (e.g., ’s N'-hydroxy-3-[(4-methoxyphenyl)methoxy]propanimidamide ) show improved UV stability but reduced metabolic clearance compared to aliphatic derivatives .

Comparative Efficacy :

  • The target compound’s hydroxyamidine group enables dual functionality (chelating and reactive), whereas propanil relies solely on electrophilic activity .
  • Imidazole-substituted analogs () demonstrate broader antimicrobial spectra but higher toxicity profiles .

Stability and Handling

  • Hydrochloride Form : Preferred for industrial use due to enhanced stability and reduced hygroscopicity compared to the free base .
  • Degradation : Susceptible to hydrolysis under acidic conditions, releasing hydroxylamine and methoxypropionitrile .

Biological Activity

N'-Hydroxy-3-methoxypropanimidamide (C4H11ClN2O2) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C4H11ClN2O2
  • Molecular Weight : 154.59 g/mol
  • CAS Number : 77072-12-9
  • Physical State : Solid at room temperature

Synthesis

The synthesis of this compound involves various chemical reactions that typically include the formation of the amidine structure and subsequent hydroxylation. Specific methodologies can vary, but the compound is often synthesized in laboratory settings for research purposes.

Biological Activity

This compound exhibits several biological activities, which can be categorized as follows:

1. Antidiabetic Properties

Research indicates that compounds similar to this compound may inhibit enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. These enzymes play crucial roles in carbohydrate digestion, and their inhibition can lead to reduced blood glucose levels.

EnzymeFunctionAssay Type
α-AmylaseBreaks down starchesInhibition assay
α-GlucosidaseHydrolyzes oligosaccharidesInhibition assay
DPP4Regulates insulin secretionEnzyme activity assay

2. Antimicrobial Activity

Studies have shown that this compound and its derivatives possess antimicrobial properties against various pathogens. This activity is essential for developing new antibacterial agents.

3. Kinase Inhibition

Recent patent applications have highlighted the potential of this compound in treating kinase-dependent disorders by modulating kinase signaling pathways, particularly those involving Axl and Mer receptors . This modulation can affect cellular activities related to cancer progression.

Case Studies

  • In Vitro Antidiabetic Studies
    A study evaluated the antidiabetic potential of various natural compounds, including derivatives of this compound. The results indicated significant inhibition of α-amylase and α-glucosidase, suggesting a promising avenue for diabetes management .
  • Microbial Resistance Testing
    A series of tests conducted on microbial strains revealed that this compound exhibited notable activity against resistant strains of bacteria, indicating its potential as a new antimicrobial agent .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial for determining its suitability for therapeutic use. Toxicological studies are ongoing to evaluate any adverse effects associated with this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.